molecular formula C8H10N2O3 B13926589 Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate

Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B13926589
M. Wt: 182.18 g/mol
InChI Key: DRNDJXDKXZHZLZ-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-cyclopropyl-3-oxopropanoate with hydroxylamine hydrochloride to form an intermediate, which is then cyclized using dehydrating agents like phosphorus oxychloride .

Industrial Production Methods: Industrial production methods often employ continuous flow chemistry to enhance safety and yield. For instance, the continuous synthesis involves the use of microreactors, which provide better control over reaction conditions and reduce the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound also interferes with cellular pathways, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-6(5-3-4-5)9-13-10-7/h5H,2-4H2,1H3

InChI Key

DRNDJXDKXZHZLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NON=C1C2CC2

Origin of Product

United States

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